
1,4-Diaminobutanedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diaminobutanedihydrochloride, also known as putrescine dihydrochloride, is an organic compound with the chemical formula C₄H₁₄Cl₂N₂. It is a white crystalline solid with a high solubility in water and a relatively high melting point. This compound is commonly used as a reagent in chemical reactions, particularly in polymer chemistry and organic compound synthesis .
Métodos De Preparación
1,4-Diaminobutanedihydrochloride can be synthesized by neutralizing 1,4-diaminobutane with hydrochloric acid. The reaction conditions typically involve dissolving 1,4-diaminobutane in water and then adding hydrochloric acid to the solution. The resulting product is then crystallized to obtain pure this compound .
In industrial production, the compound is often prepared from succinonitrile. The process involves the hydrogenation of succinonitrile to produce 1,4-diaminobutane, which is then treated with hydrochloric acid to form this compound .
Análisis De Reacciones Químicas
1,4-Diaminobutanedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,4-Diaminobutanedihydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the preparation of specialized cell culture media for stem cell cultivation.
Medicine: It is used in the synthesis of pharmaceutical drugs and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,4-diaminobutanedihydrochloride involves its basic properties due to the presence of amino groups. It can act as a weak base, forming salts with strong acids. This property is often exploited in biochemical and medicinal applications. The compound can bind to specific molecular targets and pathways, influencing various biochemical processes .
Comparación Con Compuestos Similares
1,4-Diaminobutanedihydrochloride is similar to other diamines such as 1,3-diaminopropane dihydrochloride and cadaverine. it is unique due to its specific chemical structure and properties, which make it particularly useful in polymer chemistry and cell culture applications .
1,3-Diaminopropane dihydrochloride: Similar in structure but with one less carbon atom.
Cadaverine: Another diamine with a similar structure but different applications.
Propiedades
Fórmula molecular |
C4H14Cl2N2 |
|---|---|
Peso molecular |
161.07 g/mol |
Nombre IUPAC |
butane-1,4-diamine;hydron;dichloride |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H |
Clave InChI |
XXWCODXIQWIHQN-UHFFFAOYSA-N |
SMILES canónico |
[H+].[H+].C(CCN)CN.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


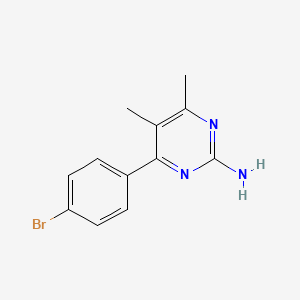
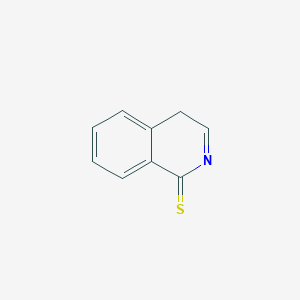
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
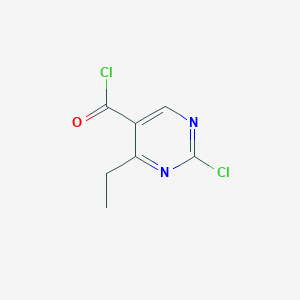

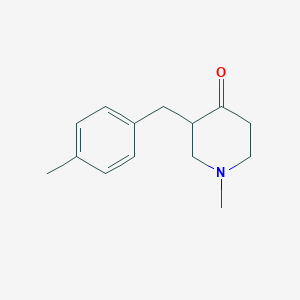
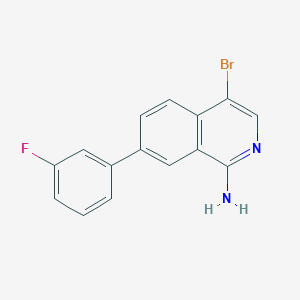
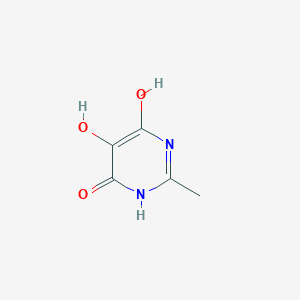



![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
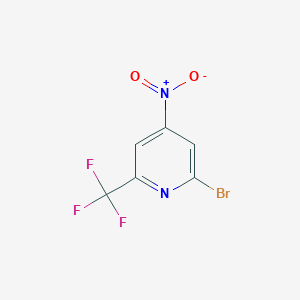
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)
